6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine
Overview
Description
6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine is a compound that belongs to the class of organic compounds known as pyrrolopyridines . These are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine . The compound has a molecular weight of 147.18 g/mol .
Synthesis Analysis
While specific synthesis methods for 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine were not found, related compounds have been synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The InChI code for 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine is 1S/C8H9N3/c1-5-4-7(9)6-2-3-10-8(6)11-5/h2-4H,1H3, (H3,9,10,11) . This indicates that the compound contains 8 carbon atoms, 9 hydrogen atoms, and 3 nitrogen atoms .Physical And Chemical Properties Analysis
6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine is a solid at room temperature .Scientific Research Applications
Heterocyclic Aromatic Amines in Carcinogenicity Studies
Heterocyclic aromatic amines, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), have been extensively studied for their carcinogenicity. Research shows that these compounds, formed during the cooking of meats, can bind to DNA purines after metabolic activation, leading to carcinogenic effects. Analytical techniques, particularly liquid chromatography coupled with mass spectrometry, have been developed for sensitive qualitative and quantitative analysis of these compounds in various matrices, including food products and biological samples (Teunissen et al., 2010).
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry for synthesizing compounds targeting various human diseases. The interest in pyrrolidine and its derivatives stems from their ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage due to non-planarity. This review covers bioactive molecules characterized by the pyrrolidine ring, highlighting the influence of steric factors on biological activity and structure-activity relationships (Li Petri et al., 2021).
Biogenic Amines in Fish
Biogenic amines in fish, particularly histamine, cadaverine, and putrescine, play significant roles in food safety and quality. Their formation through decarboxylation of amino acids and potential to cause food intoxication or spoilage has been a subject of extensive study. Understanding the relationship between biogenic amines and nitrosamine formation can elucidate mechanisms of foodborne illnesses and ensure the safety of fish products (Bulushi et al., 2009).
Heterocyclic Amines in Food Safety
The formation, analysis, mitigation, and risk assessment of heterocyclic aromatic amines (HAAs) generated in meat products during thermal processing are critical for food safety. Research focuses on the influence of processing conditions on HAA generation and strategies to reduce their levels, highlighting the importance of controlling HAAs from both food processing and dietary intake perspectives to promote human health (Chen et al., 2020).
Safety And Hazards
The compound is not intended for human or veterinary use and is for research use only. It has a GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, indicating that it causes severe skin burns and eye damage . The precautionary statement includes P280, indicating that protective gloves/protective clothing/eye protection/face protection should be worn .
properties
IUPAC Name |
6-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-4-7(9)6-2-3-10-8(6)11-5/h2-4H,1H3,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLFPJVXLOPHDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CNC2=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646903 | |
Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine | |
CAS RN |
1000340-60-2 | |
Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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